PH-797804
Vue d'ensemble
Description
PH-797804 est un médicament qui agit comme inhibiteur sélectif de l'enzyme p38 kinase de protéine activée par un mitogène (p38 MAPK). Il a des effets anti-inflammatoires et a été étudié pour le traitement des affections pulmonaires inflammatoires telles que la bronchopneumopathie chronique obstructive et la COVID-19 .
Applications De Recherche Scientifique
PH-797804 has been widely used in scientific research due to its selective inhibition of p38 MAPK. Some of its applications include:
Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.
Biology: Employed in cell-based assays to investigate the role of p38 MAPK in various biological processes.
Medicine: Researched for its potential therapeutic effects in treating inflammatory diseases such as chronic obstructive pulmonary disease and rheumatoid arthritis.
Mécanisme D'action
Target of Action
PH-797804, also known as 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, primarily targets the Mitogen-activated protein kinase 14 (MAPK14), also known as p38α . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound is an ATP-competitive inhibitor of p38α MAPK . It selectively inhibits p38α over p38β . By inhibiting p38α, this compound blocks the release of inflammatory mediators, thus potentially providing a useful treatment for chronic inflammation .
Biochemical Pathways
The p38 MAPK pathway is central to the transcriptional and translational control of cytokine and inflammatory mediator production . By inhibiting p38α, this compound can potentially modulate these pathways, reducing the production of inflammatory cytokines and mediators .
Pharmacokinetics
It’s known that this compound is an orally administered drug . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has demonstrated efficacy in improving lung function parameters and reducing dyspnea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It showed a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at week 6 compared with placebo .
Analyse Biochimique
Biochemical Properties
PH-797804 is an ATP-competitive, selective inhibitor of p38α/p38β . It has an IC50 of 26 nM for p38α and a Ki value of 5.8 nM . It shows no inhibitory effect on JNK2 . This compound blocks LPS-induced TNF-α production and p38 kinase activity in the human monocytic U937 cell line .
Cellular Effects
This compound has shown significant improvement in lung function parameters and dyspnoea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It has also demonstrated robust anti-inflammatory activity in chronic disease models .
Molecular Mechanism
This compound is a potent and selective p38 inhibitor . Molecular modeling predicts that the two isomers of this compound should differ in their binding affinity to p38α kinase . The atropic S isomer (aS) binds favorably, while the opposite aR isomer incurs significant steric interferences with the p38α kinase .
Temporal Effects in Laboratory Settings
In a study, this compound showed a statistically significant improvement in trough FEV1 at week 6 compared with placebo . It was well tolerated at all doses studied .
Dosage Effects in Animal Models
In cynomolgus monkeys exposed to a single dose of LPS, this compound dosed intragastrically at 0.1 mg/kg reduced TNFα plasma levels to 20% of the levels observed in animals treated with placebo .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PH-797804 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de diarylpyridinone. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau pyridinone : Ceci implique la réaction de matières premières appropriées pour former le cycle pyridinone.
Réactions de substitution : Divers substituants sont introduits sur le noyau pyridinone par des réactions de substitution.
Réactions de couplage finales : Le produit final est obtenu en couplant la pyridinone substituée à d'autres composés aromatiques.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Cela comprend l'optimisation des conditions réactionnelles telles que la température, la pression et les systèmes de solvants pour garantir un rendement et une pureté élevés du produit final. Le processus implique également des étapes de purification telles que la cristallisation et la chromatographie pour isoler le composé souhaité .
Analyse Des Réactions Chimiques
Types de réactions
PH-797804 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de produits oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de this compound, tandis que les réactions de substitution peuvent produire une variété de composés de pyridinone substitués .
Applications de la recherche scientifique
This compound a été largement utilisé dans la recherche scientifique en raison de son inhibition sélective de la p38 MAPK. Certaines de ses applications incluent :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation de la p38 MAPK.
Biologie : Employé dans des tests basés sur des cellules pour étudier le rôle de la p38 MAPK dans divers processus biologiques.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires telles que la bronchopneumopathie chronique obstructive et la polyarthrite rhumatoïde.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'enzyme p38 MAPK. Cette enzyme joue un rôle crucial dans la voie de transduction du signal de la kinase MAP, qui régule la production et la signalisation en aval des cytokines inflammatoires telles que le facteur de nécrose tumorale alpha, l'interleukine-1 bêta et l'interleukine-6. En inhibant la p38 MAPK, this compound réduit la production de ces cytokines pro-inflammatoires, exerçant ainsi ses effets anti-inflammatoires .
Comparaison Avec Des Composés Similaires
PH-797804 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la p38 MAPK. Des composés similaires incluent :
Pamapimod : Un autre inhibiteur de la p38 MAPK avec des propriétés anti-inflammatoires similaires.
NJK14047 : Un composé avec un mécanisme d'action similaire mais une structure chimique différente.
SB203580 : Un inhibiteur bien connu de la p38 MAPK utilisé dans diverses études de recherche.
This compound se distingue par sa haute spécificité pour l'isoforme alpha p38 et ses propriétés pharmacocinétiques favorables, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207342 | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586379-66-0, 1358027-80-1 | |
Record name | PH 797804 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PH 797804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-797804 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PH-797804, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PH-797804?
A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , , ]
Q2: How does this compound interact with p38α MAP kinase?
A2: this compound acts as an ATP-competitive inhibitor of p38α MAP kinase, binding to the ATP-binding pocket of the kinase and preventing its activation. This interaction is characterized by a high level of selectivity for p38α over other kinases. [, , ]
Q3: What are the downstream consequences of p38α MAP kinase inhibition by this compound?
A3: Inhibition of p38α MAP kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. [, , ] It has also been shown to reduce TGF-β-induced collagen production and cardiac fibroblast transdifferentiation, suggesting a potential role in mitigating fibrosis. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H19BrF2N2O3, and its molecular weight is 477.3 g/mol. [, ]
Q5: What is known about the structural characteristics contributing to the selectivity of this compound for p38α?
A5: The high selectivity of this compound for p38α is attributed to its interaction with specific structural elements within the kinase. These include the TXXXG sequence motif on the p38α kinase hinge, particularly Thr106 acting as a gatekeeper for a hydrophobic pocket and the bidentate hydrogen bonds formed by the pyridinone moiety with the kinase hinge. This interaction requires an induced 180° rotation of the Met109-Gly110 peptide bond, a characteristic less common in other kinases. [, ]
Q6: Is this compound a chiral molecule?
A6: Yes, this compound is a chiral molecule due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, resulting in two atropisomers (aS and aR). []
Q7: Which atropisomer of this compound is more potent?
A7: The aS atropisomer, denoted as this compound, exhibits significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ]
Q8: How do structural modifications of the this compound scaffold impact its activity?
A8: While specific structure-activity relationships have not been extensively detailed in the provided papers, research suggests that the diarylpyridinone core, the 2,4-difluorobenzyl moiety, and the bromine substituent on the pyridinone ring are crucial for this compound's potency and selectivity. [, , ] Modifications to these structural features can significantly alter its binding affinity and pharmacological profile.
Q9: Have there been efforts to develop alternative delivery strategies for this compound?
A10: Yes, research has explored encapsulating this compound in chitosan nanocapsules for nasal administration to target the brain, aiming to improve delivery to the central nervous system while potentially reducing systemic side effects. [] Additionally, its incorporation into Nanocrystal-Polymer Particles (NPPs) for intra-articular (IA) administration has been investigated for the treatment of osteoarthritis. []
Q10: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?
A12: this compound has demonstrated robust anti-inflammatory activity in several preclinical models. For instance, it significantly reduced joint inflammation and bone loss in rat models of arthritis induced by streptococcal cell wall and mouse models induced by collagen. [] It also improved heart function and reduced cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy/failure. [] Additionally, it attenuated environmental tobacco smoke-induced cognitive deficits, neuroinflammation, and synaptic plasticity impairment in mice. []
Q11: Has this compound been evaluated in clinical trials for any indications?
A13: Yes, this compound has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). Results from Phase II trials indicated that this compound, administered orally at a dose of 6 mg once daily for 12 weeks, led to statistically significant improvements in lung function (trough FEV1) and dyspnea compared to placebo in patients with moderate to severe COPD. [, , , ]
Q12: Were there any notable findings regarding the safety and tolerability of this compound in clinical trials?
A14: While generally safe and well-tolerated in clinical trials for COPD, this compound was associated with a higher rate of discontinuations due to adverse events compared to placebo. [, , ] Mild to moderate rash was observed in approximately 8% of patients treated with this compound. []
Q13: What analytical techniques are commonly used to quantify this compound?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive and specific analytical methods employed for the quantification of this compound in biological matrices, such as plasma. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.